molecular formula C18H21N5O B6446663 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine CAS No. 2549016-24-0

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine

Cat. No.: B6446663
CAS No.: 2549016-24-0
M. Wt: 323.4 g/mol
InChI Key: ZVIZUKMEFHXKSP-UHFFFAOYSA-N
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Description

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a cycloaddition reaction with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as iodine can be employed to enhance the reaction efficiency and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms within the ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine is unique due to its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-2-8-23-13-16(21-17(23)3-1)12-22-9-4-15(5-10-22)14-24-18-11-19-6-7-20-18/h1-3,6-8,11,13,15H,4-5,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZUKMEFHXKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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